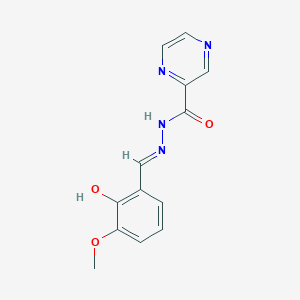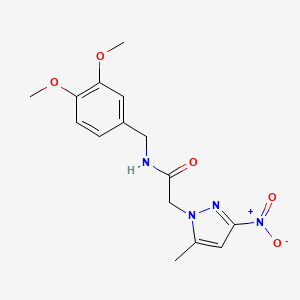![molecular formula C21H27NO2 B5976670 [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol, also known as GNE-0723, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is a selective inhibitor of N-acetylglucosamine-6-sulfatase (GNS), an enzyme involved in the biosynthesis of heparan sulfate. By inhibiting GNS, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol reduces the levels of heparan sulfate, which has been shown to have various effects on cellular processes, including cell growth, differentiation, and signaling.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, amyloid-beta plaques, and dopaminergic neurons, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to have effects on other physiological processes. For example, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce inflammation in animal models of arthritis and colitis. [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol in lab experiments is its selectivity for GNS, which allows for more precise targeting of heparan sulfate biosynthesis. However, one limitation of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
未来方向
There are several potential future directions for research on [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Additionally, further research could be done to elucidate the specific cellular processes affected by [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol and to identify potential biomarkers for monitoring its effects.
合成方法
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product is then obtained through the reduction of the resulting intermediate with sodium borohydride.
科学研究应用
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
[4-benzyl-1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-24-20-9-5-8-19(14-20)16-22-12-10-21(17-23,11-13-22)15-18-6-3-2-4-7-18/h2-9,14,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPKNYBXDMFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)


![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)